molecular formula C6H5N3O2 B2882351 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1519243-10-7

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2882351
CAS RN: 1519243-10-7
M. Wt: 151.125
InChI Key: XMEAHHFAQDOUCD-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H5N3O2 . It is an important organic synthesis intermediate . It is also known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The InChI Code is 1S/C6H5N3O2/c1-9-4(3-7)2-5(8-9)6(10)11/h2H,1H3,(H,10,11) .


Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .

Scientific Research Applications

Synthesis and Chemical Applications

A novel method for synthesizing 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters has been developed, which are key precursors for chemical hybridizing agents in agriculture, particularly for wheat and barley (Beck, Ackmann, Staszak, & Wright, 1988). This showcases the compound's relevance in enhancing agricultural productivity through chemical means.

Additionally, pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant protective capabilities (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007). This application is crucial for industries dealing with corrosion challenges, offering a chemical solution to extend the life of metal structures.

Material Science and Coordination Chemistry

Research into the structural and spectral characteristics of pyrazole-4-carboxylic acid derivatives has combined experimental and theoretical approaches, highlighting their significance in the field of material science for designing new materials with desired properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Moreover, the development of metal coordination polymers using pyrazole-4-carboxylic acid derivatives as ligands has shown promising results in creating materials with novel properties, useful in catalysis and material science (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017). These findings demonstrate the compound's utility in developing new materials and catalysts.

Biological and Pharmaceutical Research

In the realm of pharmaceutical research, pyrazole-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, offering insights into the development of new anticancer agents (Hassan, Hafez, & Osman, 2014). This application is critical for discovering novel treatments for cancer, showcasing the compound's potential in medicinal chemistry.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-cyano-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-9-4(3-7)2-5(8-9)6(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEAHHFAQDOUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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